Oleocanthal
Overview
Description
Oleocanthal is a phenylethanoid, a type of natural phenolic compound found in extra-virgin olive oil . It is responsible for the burning sensation that occurs in the back of the throat when consuming such oil . Oleocanthal is a tyrosol ester and its chemical structure is related to oleuropein, also found in olive oil .
Synthesis Analysis
Oleocanthal can be synthesized from oleuropein, which is abundant in olive leaves . The synthesis involves the use of solid acid catalysts, enabling the one-step synthesis of oleacein from oleuropein . This synthetic procedure is not only applicable to other secoiridoid glucosides but could also be employed for the corresponding scale-up reaction using oleuropein extracted from olive leaves as the starting material .
Molecular Structure Analysis
Oleocanthal has a molecular formula of C17H20O5 . It has been shown to effectively bind to and inhibit mTOR with a notable IC50 (half maximal inhibitory concentration) value of 708 nM .
Chemical Reactions Analysis
Oleocanthal has been shown to react with various enzymes. For instance, it has been demonstrated that oleocanthal effectively binds to and inhibits mTOR . Docking of Oleocanthal into an enzyme binding pocket was also performed to locate the most probable metabolic site .
Physical And Chemical Properties Analysis
Oleocanthal is a naturally occurring secoiridoid from olive oil . It exhibits potent anti-inflammatory, anticancer, and neuroprotective activities .
Scientific Research Applications
Anti-Inflammatory and Antioxidative Activities
- Oleocanthal demonstrates strong anti-inflammatory activities, which makes it a promising agent for preventing conditions with inflammatory and oxidative components (Pang & Chin, 2018).
- It shares pharmacological activities similar to the non-steroidal anti-inflammatory drug ibuprofen, such as inhibiting cyclooxygenase enzymes in the prostaglandin-biosynthesis pathway (Beauchamp et al., 2005).
Anticancer Properties
- Oleocanthal has been extensively studied for its anticancer effects, showing the potential to suppress various cancer cells including melanoma, breast, liver, and colon cancer (Pang & Chin, 2018).
- It exhibits antiproliferative and antimigratory activity against different cancer cell lines, potentially via the inhibition of specific signaling pathways like HGF-induced c-Met activation (Akl et al., 2014).
Neuroprotective Effects
- Studies have shown oleocanthal's effectiveness against Alzheimer’s disease, particularly in improving the clearance of the amyloid-beta protein from neurons and reducing astrocyte inflammation (Abuznait et al., 2013).
- Its neuroprotective mechanisms were further supported by evidence of enhanced amyloid-β clearance from the brain in animal models (Qosa et al., 2015).
Metabolism and Absorption
- A study on rats indicated that oleocanthal undergoes metabolism primarily through phase I metabolism, involving hydration, hydrogenation, and hydroxylation (López-Yerena et al., 2020).
Sensory Properties
- Oleocanthal is known for its unique oral pungency, sensed almost exclusively in the throat. This sensation is due to the specificity of oleocanthal for the TRPA1 sensory receptor, which is anatomically restricted to the pharynx within the oral cavity. This distinct oral sensation has been explored in sensory characterization studies (Peyrot des Gachons et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOVFCBNUOUZGG-VAKDEWRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183104 | |
Record name | Oleocanthal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleocanthal | |
CAS RN |
289030-99-5 | |
Record name | Oleocanthal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289030-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleocanthal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289030995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oleocanthal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLEOCANTHAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC7QO6038O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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